Iodomethyltrimethylammonium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

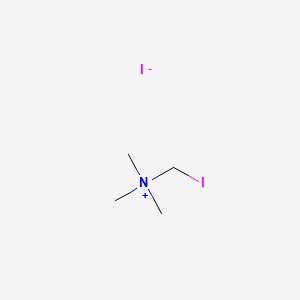

3D Structure of Parent

Properties

IUPAC Name |

iodomethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11IN.HI/c1-6(2,3)4-5;/h4H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVIWWQMNYZYFQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CI.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39895-69-7 (Parent) | |

| Record name | Ammonium, iodomethyltrimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039741918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00960337 | |

| Record name | Iodo-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39741-91-8 | |

| Record name | Methanaminium, 1-iodo-N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39741-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, iodomethyltrimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039741918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodo-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (iodomethyl)trimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Iodomethyltrimethylammonium Iodide: Structure, Bonding, and Synthetic Utility

This guide provides a comprehensive technical overview of iodomethyltrimethylammonium iodide, a quaternary ammonium salt with significant applications in synthetic chemistry. We will delve into its core chemical structure, the nature of its chemical bonds, and its practical utility, offering insights grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Core Molecular Identity

This compound, systematically named 1-Iodo-N,N,N-trimethylmethanaminium iodide, is a quaternary ammonium salt with the chemical formula C₄H₁₁I₂N.[1][2][3] It is comprised of a positively charged quaternary ammonium cation, [ (CH₃)₃NCH₂I ]⁺, and an iodide anion, I⁻.[1] This compound is typically a white to pale cream or yellow crystalline powder.[4]

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 39741-91-8 | [1][2][3] |

| Molecular Formula | C₄H₁₁I₂N | [1][2][4] |

| Molecular Weight | 326.94 g/mol | [1][2][3][5] |

| IUPAC Name | iodomethyl(trimethyl)azanium;iodide | [1][2] |

| SMILES | C(C)CI.[I-] | [1][2] |

| InChI Key | IFVIWWQMNYZYFQ-UHFFFAOYSA-M | [1][2] |

Elucidation of Chemical Structure and Bonding

The unique reactivity and utility of this compound are direct consequences of its molecular architecture. A thorough understanding of its structure and the nature of its chemical bonds is paramount for its effective application.

The Quaternary Ammonium Cation: A Tetrahedral Core

The cation features a central nitrogen atom that is covalently bonded to four carbon atoms: three from the methyl (–CH₃) groups and one from the iodomethyl (–CH₂I) group. This arrangement results in a tetrahedral geometry around the nitrogen atom, which carries a permanent positive charge.

Covalent Bonding Landscape

The intramolecular forces within the cation are predominantly covalent. The nitrogen-carbon (N-C) and carbon-hydrogen (C-H) bonds are standard single bonds. The carbon-iodine (C-I) bond in the iodomethyl group is a key feature. Due to the difference in electronegativity between carbon and iodine, this bond is polarized, with the carbon atom being electron-deficient and thus electrophilic. This inherent polarity is the foundation of the compound's reactivity as an iodomethylating agent.

The Ionic Bond: Cation-Anion Interaction

The crystal lattice of this compound is held together by the electrostatic attraction between the positively charged (iodomethyl)trimethylammonium cation and the negatively charged iodide anion. This ionic bond is a defining characteristic of its salt-like properties, such as its solid state at room temperature and its solubility in polar solvents.

Synthesis and a Validated Experimental Protocol

The primary route for the synthesis of this compound is through the reaction of trimethylamine with diiodomethane.[6] This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of trimethylamine attacks one of the carbon atoms of diiodomethane, displacing an iodide ion.

Conceptual Synthesis Workflow

The synthesis can be visualized as a direct quaternization of the tertiary amine, trimethylamine, by the alkyl halide, diiodomethane.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the laboratory-scale synthesis.

Materials:

-

Trimethylamine (solution in a suitable solvent, e.g., ethanol)

-

Diiodomethane

-

Anhydrous diethyl ether

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

-

Reactant Addition: Charge the flask with a solution of trimethylamine in a suitable anhydrous solvent.

-

Controlled Addition: Slowly add diiodomethane to the stirred trimethylamine solution via the dropping funnel at room temperature. An exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at room temperature for several hours or gently heat to reflux to ensure the reaction goes to completion. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Product Isolation: The product, being a salt, will often precipitate from the reaction mixture. If not, the volume of the solvent can be reduced under vacuum. The precipitated solid is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the pure this compound.

-

Drying and Storage: The purified product should be dried under vacuum and stored in a desiccator, as it can be hygroscopic.[2][5]

Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis stems from its ability to act as an iodomethylating agent.[6] The electrophilic carbon of the iodomethyl group is susceptible to attack by a wide range of nucleophiles.

Mechanism of Iodomethylation

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile attacks the electrophilic carbon of the –CH₂I group, leading to the displacement of the neutral trimethylamine molecule as the leaving group.

Caption: Sₙ2 mechanism of iodomethylation.

Applications in Drug Development and Organic Synthesis

Quaternary ammonium salts, in general, are valuable in various chemical transformations.[7][8][9] While specific drug development applications of this compound are not extensively documented in publicly available literature, its role as a reactive intermediate suggests potential utility in the synthesis of complex organic molecules, which are often the basis of new therapeutic agents.[10] Its ability to introduce an iodomethyl group is significant, as the iodine atom can be subsequently displaced in further synthetic steps, for example, in cross-coupling reactions.

Spectroscopic and Physicochemical Properties

The characterization of this compound relies on standard analytical techniques.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value/Description | Source |

| Appearance | White to pale cream or pale yellow crystalline powder | [4] |

| Melting Point | ~190°C (decomposition) | [2] |

| ¹H NMR | Expected signals for the trimethyl (–N(CH₃)₃) and iodomethyl (–CH₂I) protons. The chemical shifts would be influenced by the positive charge on the nitrogen. | [11][12][13] |

| FTIR | Characteristic peaks for C-H, C-N, and C-I bond vibrations. | [4] |

| Sensitivity | Hygroscopic and light-sensitive. | [2] |

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1][5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] It should be stored under an inert atmosphere and protected from moisture and light.[2][5]

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as an iodomethylating agent. Its well-defined chemical structure, characterized by a quaternary ammonium core and a reactive carbon-iodine bond, dictates its chemical behavior. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development, including the pursuit of novel pharmaceuticals.

References

-

PubChem. (Iodomethyl)trimethylammonium iodide. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2001). Quaternary Ammonium Salts, Their Use in Phase-Transfer Catalyzed Reactions By R. A. Jones. [Link]

- Google Patents. (n.d.).

-

Nanjing Chemical Material Corp. (n.d.). Methyl Iodide Used in Pharmaceuticals. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of methyl iodide, N,N-dimethyldecylamine,... [Link]

-

PubMed. (2020). Diiodomethane-Mediated Generation of N-Aryliminium Ions and Subsequent [4 + 2] Cycloadditions with Olefins. [Link]

-

The Essential Link. (n.d.). Trimethylphenylammonium Iodide in Pharmaceutical Development. [Link]

Sources

- 1. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Iodomethyl)trimethylammonium iodide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. A18424.14 [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Diiodomethane-Mediated Generation of N-Aryliminium Ions and Subsequent [4 + 2] Cycloadditions with Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. (IODOMETHYL)TRIMETHYLSILANE(4206-67-1) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Iodomethane(74-88-4) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to (Iodomethyl)trimethylammonium Iodide (CAS 39741-91-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of (Iodomethyl)trimethylammonium iodide, CAS 39741-91-8. This quaternary ammonium salt is a versatile reagent in organic synthesis, most notably as a key precursor to Eschenmoser's salt, a powerful aminomethylating and methylenating agent. This document delves into the fundamental chemical and physical characteristics of the title compound, offers a detailed, field-proven synthesis protocol, and explores its reactivity and utility in the context of drug discovery and development.

Core Chemical and Physical Properties

(Iodomethyl)trimethylammonium iodide is a quaternary ammonium salt with the chemical formula C₄H₁₁I₂N.[1][2][3] It is a white to pale cream or pale yellow crystalline powder.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 39741-91-8 | [1][2][3][4][5] |

| Molecular Formula | C₄H₁₁I₂N | [1][2][3] |

| Molecular Weight | 326.95 g/mol | [1] |

| IUPAC Name | iodomethyl(trimethyl)azanium iodide | [1][2] |

| Synonyms | (Iodomethyl)trimethylammonium iodide, 1-Iodo-N,N,N-trimethylmethanaminium iodide | [1] |

| Appearance | White to pale cream or pale yellow crystalline powder | [2] |

| Melting Point | ~190°C (decomposition) | [3] |

| Solubility | Information not widely available, but expected to be soluble in polar solvents. | |

| Sensitivity | Hygroscopic and light-sensitive. | [3] |

| Storage | Store in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8°C. | [5] |

Synthesis of (Iodomethyl)trimethylammonium Iodide: A Detailed Protocol

The synthesis of (Iodomethyl)trimethylammonium iodide is analogous to the classic Menschutkin reaction, which involves the nucleophilic substitution of an alkyl halide by a tertiary amine to form a quaternary ammonium salt.[6] In this case, trimethylamine acts as the nucleophile, and diiodomethane serves as the electrophilic methylene iodide source.

Reaction Principle:

The lone pair of electrons on the nitrogen atom of trimethylamine attacks one of the carbon-iodine bonds of diiodomethane in a bimolecular nucleophilic substitution (Sₙ2) reaction. The iodide ion is the leaving group, resulting in the formation of the quaternary ammonium salt.

Caption: Synthesis of (Iodomethyl)trimethylammonium iodide via Sₙ2 reaction.

Step-by-Step Experimental Protocol:

Materials:

-

Trimethylamine ((CH₃)₃N) - can be used as a solution in a suitable solvent (e.g., THF, ethanol) or as a condensed gas.

-

Diiodomethane (CH₂I₂)

-

Anhydrous diethyl ether

-

Anhydrous solvent (e.g., acetonitrile, acetone)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve diiodomethane (1.0 equivalent) in a minimal amount of anhydrous solvent.

-

Addition of Trimethylamine: Cool the solution in an ice bath. Slowly add a solution of trimethylamine (1.0-1.2 equivalents) to the stirred diiodomethane solution. The reaction is typically exothermic, so slow addition is crucial to control the temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by techniques such as TLC or ¹H NMR by observing the disappearance of the starting materials. Gentle heating may be applied to increase the reaction rate, but this should be determined empirically.[6]

-

Isolation of the Product: The product, being a salt, will often precipitate out of the reaction mixture. If not, the volume of the solvent can be reduced under vacuum. Add anhydrous diethyl ether to precipitate the product completely.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified (Iodomethyl)trimethylammonium iodide under high vacuum to remove any residual solvent.

Chemical Reactivity and Applications

The primary utility of (Iodomethyl)trimethylammonium iodide in organic synthesis stems from its role as a stable and convenient precursor to Eschenmoser's salt (dimethylaminomethylidene)ammonium iodide).

Precursor to Eschenmoser's Salt

Eschenmoser's salt is a powerful aminomethylating agent used to introduce a dimethylaminomethyl group (-CH₂N(CH₃)₂) onto a variety of nucleophiles. It is prepared by the pyrolysis of (Iodomethyl)trimethylammonium iodide.

Caption: Pyrolysis of (Iodomethyl)trimethylammonium iodide to Eschenmoser's salt.

Potential as an Electrophile

The iodomethyl group in (Iodomethyl)trimethylammonium iodide is electrophilic and can potentially react with strong nucleophiles. The positively charged quaternary ammonium center enhances the electrophilicity of the adjacent methylene group, making it susceptible to nucleophilic attack. This reactivity, however, is less explored compared to its use as an Eschenmoser's salt precursor.

Applications in Drug Development

While direct applications of (Iodomethyl)trimethylammonium iodide in drug molecules are not common, its role as a precursor to Eschenmoser's salt makes it an important intermediate in pharmaceutical synthesis.[7] Eschenmoser's salt is utilized in the construction of complex molecular architectures found in various active pharmaceutical ingredients (APIs). The introduction of a dimethylaminomethyl group can be a key step in the synthesis of various drug candidates, which can then be further modified. The versatility of quaternary ammonium salts as intermediates allows for the synthesis of a diverse range of compounds for biological screening.[7]

Safety and Handling

(Iodomethyl)trimethylammonium iodide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Conclusion

(Iodomethyl)trimethylammonium iodide is a valuable and reactive quaternary ammonium salt with a significant, albeit specialized, role in organic synthesis. Its primary importance lies in its function as a stable and accessible precursor to the highly useful Eschenmoser's salt. For researchers and professionals in drug development, understanding the properties, synthesis, and reactivity of this compound provides a valuable tool for the construction of complex molecular targets. As with all reactive chemical intermediates, adherence to strict safety protocols is paramount during its handling and use.

References

-

PubChem. (n.d.). (Iodomethyl)trimethylammonium iodide. National Center for Biotechnology Information. Retrieved from [Link]

-

The Essential Link. (n.d.). Trimethylphenylammonium Iodide in Pharmaceutical Development. Retrieved from [Link]

Sources

- 1. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A18424.14 [thermofisher.com]

- 3. (Iodomethyl)trimethylammonium iodide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. (iodomethyl)trimethylazanium iodide | 39741-91-8 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Discovery and History of Iodomethyltrimethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodomethyltrimethylammonium iodide, a quaternary ammonium salt, represents a unique molecular architecture with potential applications in organic synthesis and pharmaceutical development. This guide provides a comprehensive overview of its historical context, tracing its lineage to the foundational work on quaternary ammonium compounds in the 19th century. While a definitive discovery paper for this specific molecule is not readily apparent in surveyed literature, its synthesis logically follows from well-established principles of quaternization. This document will detail the probable synthetic routes, grounded in the pioneering work of chemists like August Wilhelm von Hofmann and Nikolai Menshutkin. Furthermore, it will elucidate the compound's chemical properties, supported by contemporary data, and provide detailed experimental protocols for its synthesis, offering a self-validating framework for researchers. Through a combination of historical perspective and practical technical guidance, this whitepaper aims to be an authoritative resource for professionals engaging with this and similar chemical entities.

Historical Context: The Dawn of Quaternary Ammonium Salts

The story of this compound is intrinsically linked to the broader history of amine chemistry and the discovery of quaternary ammonium compounds. In the mid-19th century, the German chemist August Wilhelm von Hofmann conducted seminal research into the reactions of amines. His work on the exhaustive methylation of amines, treating them with excess methyl iodide, led to the formation of quaternary ammonium iodide salts. This process, now famously known as the Hofmann elimination , was a pivotal moment in organic chemistry, demonstrating the ability to create a positively charged nitrogen center with four organic substituents.[1]

Slightly later, in 1890, the Russian chemist Nikolai Menshutkin further systemized the synthesis of quaternary ammonium salts by reacting tertiary amines with alkyl halides.[2] This reaction, known as the Menshutkin reaction , became a fundamental method for their preparation and is widely documented for its utility in producing compounds with varying alkyl chain lengths.[2][3] The reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen of the tertiary amine attacks the electrophilic carbon of the alkyl halide.

These foundational discoveries laid the chemical groundwork upon which the synthesis of a vast array of quaternary ammonium salts, including this compound, is based. While the specific first synthesis of this compound is not prominently documented, its creation is a logical extension of these well-established 19th-century reactions.

Physicochemical Properties

This compound is a white to pale cream or yellow crystalline powder.[4] It is characterized by the following properties:

| Property | Value | Source |

| Molecular Formula | C₄H₁₁I₂N | [4][5] |

| Molecular Weight | 326.948 g/mol | [4][5] |

| Melting Point | ~190°C (decomposition) | [4] |

| CAS Number | 39741-91-8 | [4][5] |

| IUPAC Name | iodomethyl(trimethyl)azanium;iodide | [4][5] |

| SMILES | C(C)CI.[I-] | [4][5] |

| Sensitivity | Hygroscopic; Light sensitive | [4] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is a direct application of the quaternization principles established by Hofmann and Menshutkin. The most probable and direct synthetic route involves the reaction of a tertiary amine with an appropriate alkyl iodide.

Conceptual Synthesis Pathway

The logical precursor to this compound would be a tertiary amine containing a leaving group susceptible to substitution by an iodide ion, or more directly, the reaction of a suitable tertiary amine with diiodomethane. However, a more plausible and controlled synthesis involves the quaternization of a tertiary amine that already contains a halogenated methyl group.

A likely synthetic pathway involves the reaction of N,N-dimethylaminomethyl iodide with methyl iodide. However, a more common and commercially viable approach would be the reaction of a more stable precursor like N,N-dimethylaminomethyl chloride or bromide with an excess of methyl iodide, or a two-step process involving initial quaternization followed by halide exchange.

A plausible and efficient synthesis would involve the reaction of trimethylamine with diiodomethane.

Caption: Plausible synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of a quaternary ammonium salt, adapted for the specific synthesis of this compound from trimethylamine and diiodomethane. This protocol is designed to be a self-validating system, with clear endpoints and purification steps.

Materials:

-

Trimethylamine solution (in a suitable solvent like ethanol or THF)

-

Diiodomethane (CH₂I₂)

-

Anhydrous diethyl ether

-

Anhydrous solvent (e.g., acetonitrile or DMF)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Schlenk line or similar apparatus for handling air-sensitive reagents

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve a known concentration of trimethylamine in the anhydrous solvent.

-

Addition of Alkylating Agent: To the stirred solution of trimethylamine, slowly add an equimolar amount of diiodomethane dropwise at room temperature. The causality for the slow addition is to control the exothermic nature of the quaternization reaction and prevent the formation of side products.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and allow it to stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

-

Product Isolation: Upon completion of the reaction, a precipitate of this compound should form. Cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold, anhydrous diethyl ether to remove any unreacted starting materials and soluble impurities. The use of a non-polar solvent like diethyl ether is crucial as the quaternary ammonium salt is generally insoluble in it, allowing for efficient purification.

-

Drying and Characterization: Dry the purified white to off-white solid under vacuum. The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination to confirm its identity and purity.

Sources

- 1. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 4. (Iodomethyl)trimethylammonium iodide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Chemist's Guide to Iodomethyltrimethylammonium Iodide: A Roadmap for In-Silico Investigation

Abstract

Iodomethyltrimethylammonium iodide [(CH₃)₃NCH₂I]⁺I⁻ is a quaternary ammonium salt with potential applications in organic synthesis and materials science. Despite its simple structure, a comprehensive theoretical understanding of its electronic properties, conformational dynamics, and reactivity is currently lacking in the scientific literature. This technical guide provides a detailed roadmap for the theoretical and computational investigation of this intriguing molecule. We will outline a multi-pronged approach, leveraging a suite of computational chemistry techniques to elucidate the fundamental characteristics of this compound. This document is intended for researchers, scientists, and professionals in drug development and computational chemistry who are interested in pioneering the theoretical study of this compound.

Introduction: Charting Unexplored Territory

The study of organic-inorganic hybrid materials and ionic compounds is a burgeoning field, with applications ranging from catalysis to pharmacology. This compound, a molecule combining a quaternary ammonium cation with an organic iodide moiety and an iodide counter-ion, presents a fascinating case study. The interplay between the positively charged nitrogen center, the reactive carbon-iodine bond, and the ionic interaction with the iodide anion suggests a rich and complex chemical behavior.

Currently, a deep theoretical understanding of this specific molecule is absent from the published literature. This guide, therefore, takes a proactive stance. Instead of reviewing existing work, we will lay the groundwork for future research. We will detail a systematic, in-silico approach to characterize this compound, from its fundamental electronic structure to its behavior in solution. This document serves as a comprehensive "how-to" guide for any researcher wishing to embark on the theoretical exploration of this compound.

Unveiling the Molecular Architecture: Structure and Electronic Properties

A foundational understanding of any molecule begins with its structure and the distribution of electrons within it. For this compound, this involves characterizing the covalent bonds of the cation and the nature of the ion-pair interaction with the iodide anion.

The C-I bond is a key feature of the cation. It is well-established that the carbon-halogen bond strength decreases down the group, making the C-I bond the weakest among the carbon-halogens.[1] This inherent weakness suggests that the C-I bond will be a focal point for the molecule's reactivity.

Proposed Theoretical Investigations:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the iodomethyltrimethylammonium cation and the ion pair. This can be achieved through geometry optimization using quantum chemical methods.

-

Electronic Structure Analysis: Once the geometry is optimized, a detailed analysis of the electronic structure is crucial. This includes:

-

Natural Bond Orbital (NBO) analysis: To understand the nature of the C-I and C-N bonds, including their polarity and hybridization.

-

Atoms in Molecules (AIM) analysis: To characterize the electron density distribution and identify bond critical points, which can provide insights into the strength and nature of both covalent and non-covalent interactions.

-

Molecular Electrostatic Potential (MEP) mapping: To visualize the electron-rich and electron-poor regions of the molecule, which is essential for predicting sites of electrophilic and nucleophilic attack.

-

The presence of the heavy iodine atom necessitates the use of computational methods that can accurately account for relativistic effects.[2][3][4]

The Dance of Atoms: Conformational Analysis

The trimethylammonium group, with its three methyl groups, can exhibit rotational flexibility. Understanding the conformational landscape of the iodomethyltrimethylammonium cation is essential for a complete picture of its behavior.

Proposed Theoretical Investigations:

-

Potential Energy Surface (PES) Scan: A systematic scan of the dihedral angles associated with the rotation of the methyl groups and the iodomethyl group will reveal the various stable conformers and the energy barriers between them.

-

Molecular Dynamics (MD) Simulations: To explore the conformational space more broadly and to understand the dynamic behavior of the molecule at different temperatures. MD simulations can provide insights into the flexibility of the cation and how its conformation changes over time.[5]

The Influence of Environment: Ion-Pairing and Solvation

In the solid state and in non-polar solvents, this compound will exist as a distinct ion pair. The interaction between the cation and the iodide anion is a critical aspect of its chemistry.[6][7][8] In polar solvents, the ion pair may dissociate, and the individual ions will be solvated.

Proposed Theoretical Investigations:

-

Binding Energy Calculations: The strength of the interaction between the iodomethyltrimethylammonium cation and the iodide anion can be calculated by determining the energy difference between the ion pair and the separated ions.

-

Implicit and Explicit Solvation Models:

-

Implicit Solvation Models (e.g., PCM, SMD): To study the effect of different solvents on the stability of the ion pair and the individual ions.

-

Explicit Solvation Models (QM/MM or full QM MD): To provide a more detailed picture of the solvation shell around the ions, particularly the iodide anion, which is known to have a complex interaction with water molecules.[9][10]

-

Predicting Chemical Fate: Reactivity and Decomposition Pathways

The weak C-I bond is a prime site for chemical reactions.[1] Theoretical studies can be instrumental in predicting the reactivity of this compound and exploring potential decomposition pathways.

Proposed Theoretical Investigations:

-

Transition State Searching: To investigate the mechanisms of potential reactions, such as nucleophilic substitution at the iodomethyl carbon. This involves locating the transition state structures and calculating the activation energies for these reactions.

-

Reaction Pathway Analysis: To map out the entire energy profile of a reaction, from reactants to products, including any intermediates and transition states.

-

Bond Dissociation Energy (BDE) Calculations: To quantify the strength of the C-I bond and predict the likelihood of homolytic cleavage to form radical species.

The Computational Toolkit: Proposed Methodologies

To achieve the theoretical investigations outlined above, a combination of quantum mechanical and molecular mechanics methods is recommended.

Quantum Chemical Calculations

For accurate electronic structure calculations, geometry optimizations, and reactivity studies, the following protocol is proposed:

-

Method Selection:

-

Density Functional Theory (DFT): A good starting point for many calculations due to its balance of accuracy and computational cost. Functionals such as B3LYP, M06-2X, or ωB97X-D are recommended.

-

Ab initio methods: For higher accuracy, especially for calculating interaction energies and reaction barriers, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) should be employed.[2][3][4]

-

-

Basis Set Selection:

-

For light atoms (C, H, N), Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are suitable.

-

For the iodine atom, it is crucial to use a basis set that includes relativistic effects, such as a relativistic effective core potential (RECP) (e.g., LANL2DZdp) or all-electron relativistic basis sets.

-

-

Software: Commercially and academically available quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem can be used.

Molecular Dynamics Simulations

For studying conformational dynamics and solvation, the following workflow is suggested:

-

Force Field Parameterization: A crucial step is to develop or validate a force field that can accurately describe the inter- and intramolecular interactions of this compound. This may involve fitting parameters to quantum chemical data.

-

Simulation Setup:

-

The system should be set up with the molecule of interest and the desired solvent molecules in a simulation box.

-

Periodic boundary conditions should be applied to simulate a bulk environment.

-

-

Simulation Protocol:

-

The system should be equilibrated at the desired temperature and pressure.

-

A production run of sufficient length (nanoseconds to microseconds) should be performed to collect statistically meaningful data.

-

-

Analysis: The trajectories from the MD simulation can be analyzed to obtain information on conformational changes, radial distribution functions (to study solvation structure), and diffusion coefficients.

Data Presentation and Visualization

Clear and concise presentation of theoretical data is paramount for communicating findings effectively.

Quantitative Data Summary

All calculated quantitative data, such as energies, bond lengths, bond angles, vibrational frequencies, and activation energies, should be summarized in well-structured tables for easy comparison and interpretation.

| Property | Method | Basis Set | Value |

| C-I Bond Length (Å) | B3LYP | LANL2DZdp/6-311+G(d,p) | Calculated Value |

| C-N Bond Length (Å) | B3LYP | LANL2DZdp/6-311+G(d,p) | Calculated Value |

| N-C-I Bond Angle (°) | B3LYP | LANL2DZdp/6-311+G(d,p) | Calculated Value |

| C-I BDE (kcal/mol) | CCSD(T) | aug-cc-pVTZ-PP | Calculated Value |

| Ion-Pair Binding Energy (kcal/mol) | CCSD(T) | aug-cc-pVTZ-PP | Calculated Value |

Visualizations

Visual representations are essential for conveying complex structural and electronic information.

Molecular Structure and Electronic Properties:

Caption: Proposed structure of the this compound ion pair.

Computational Workflow:

Caption: A comprehensive computational workflow for the theoretical study of this compound.

Conclusion: A Call for Theoretical Exploration

This technical guide has laid out a comprehensive and scientifically rigorous framework for the theoretical investigation of this compound. While direct experimental or theoretical data for this specific molecule is scarce, the principles and methodologies outlined here, drawn from studies of analogous systems, provide a robust starting point for any researcher in the field. By following this roadmap, it will be possible to generate a wealth of predictive data on the structure, properties, and reactivity of this compound, thereby filling a significant gap in our knowledge and potentially spurring new experimental investigations and applications.

References

-

Bartashevich, E. V., et al. (2017). Modern level for properties prediction of iodine-containing organic compounds: the halogen bonds formed by iodine. Russian Chemical Bulletin, 66(8), 1355-1369. [Link]

-

Wikipedia contributors. (2023, December 1). Organoiodine chemistry. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Khiri, D. (n.d.). Theoretical Study of the Reactivity of Organic Iodine Compounds. CAPPA. Retrieved January 22, 2026, from [Link]

-

Gaj, M., et al. (2015). Ion Pair-π Interactions. Journal of the American Chemical Society, 137(35), 11529-11538. [Link]

-

Kaltsoyannis, N., & Plane, J. M. C. (2008). Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere. Physical Chemistry Chemical Physics, 10(13), 1723-1733. [Link]

-

Huber, S. M., & Zierer, D. (2019). Catalysis of Organic Reactions through Halogen Bonding. Accounts of Chemical Research, 52(9), 2737-2749. [Link]

-

A. A. L. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. D. S. (2016). Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. Chemical Communications, 52(78), 11622-11625. [Link]

-

Zhang, Y., et al. (2023). Microscopic Distribution of Quaternary Ammonium Salt Organic Modifiers in the Interlayer Space of Montmorillonite: Molecular Simulation Study. Polymers, 15(18), 3798. [Link]

-

Bhattacherjee, A., et al. (2024). Dynamics of the charge transfer to solvent process in aqueous iodide. Nature Communications, 15(1), 2187. [Link]

-

Sookhaki, E., & Namazian, M. (2021). A molecular modeling of iodinated organic compounds. Journal of Molecular Graphics and Modelling, 108, 107985. [Link]

-

El-Sayed, R. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 12. [Link]

-

Phipps, R. J., & Douglas, J. (2022). Strategies That Utilize Ion Pairing Interactions to Exert Selectivity Control in the Functionalization of C–H Bonds. Journal of the American Chemical Society, 144(40), 18274-18293. [Link]

-

Kaltsoyannis, N., & Plane, J. M. C. (2008). Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere. Physical Chemistry Chemical Physics, 10(13), 1723-1733. [Link]

-

Wang, C., et al. (2020). Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective. Molecules, 25(1), 45. [Link]

-

Zhang, Y., et al. (2022). Experimental and modeling investigation of organic modified montmorillonite with octyl quaternary ammonium salt. Scientific Reports, 12(1), 14311. [Link]

-

Kaltsoyannis, N., & Plane, J. M. C. (2008). Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO(3), (IO)(2), I(2)O(3), I(2)O(4) and I(2)O(5)) of importance in the atmosphere. Physical Chemistry Chemical Physics, 10(13), 1723-1733. [Link]

-

Bankura, A., et al. (2014). Exploring Ion–Ion Interactions in Aqueous Solutions by a Combination of Molecular Dynamics and Neutron Scattering. The Journal of Physical Chemistry Letters, 5(9), 1588-1592. [Link]

-

Wu, T., et al. (2014). Electrochemical Stability of Quaternary Ammonium Cations: An Experimental and Computational Study. The Journal of Physical Chemistry B, 118(30), 9144-9152. [Link]

-

Galib, M., et al. (2010). The solvent shell structure of aqueous iodide: X-ray absorption spectroscopy and classical, hybrid QM/MM and full quantum molecular dynamics simulations. Chemical Physics Letters, 494(1-3), 132-136. [Link]

-

Phipps, R. J., & Douglas, J. (2022). Strategies That Utilize Ion Pairing Interactions to Exert Selectivity Control in the Functionalization of C–H Bonds. Journal of the American Chemical Society, 144(40), 18274-18293. [Link]

Sources

- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 2. Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Strategies That Utilize Ion Pairing Interactions to Exert Selectivity Control in the Functionalization of C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dynamics of the charge transfer to solvent process in aqueous iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Iodomethyltrimethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethyltrimethylammonium iodide is a quaternary ammonium salt with potential applications in various fields, including as a reagent in organic synthesis and potentially in the development of novel pharmaceuticals. Its structure, featuring a permanently charged quaternary nitrogen center and two iodine atoms, imparts unique chemical and physical properties. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the study of its interactions in chemical and biological systems.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific compound are not widely available in public databases, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from closely related analogs and fundamental spectroscopic principles to provide a robust predictive analysis. Furthermore, it outlines detailed experimental protocols for researchers to obtain and interpret these spectra.

Chemical Structure and Properties

-

Chemical Name: (Iodomethyl)trimethylammonium iodide[1]

-

Molecular Formula: C₄H₁₁I₂N[1]

-

Molecular Weight: 326.95 g/mol [1]

-

CAS Number: 39741-91-8[1]

-

Appearance: Expected to be a white to pale cream or pale yellow crystalline powder[2]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its chemical environment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of protons in the molecule: the methyl protons and the methylene protons.

-

Predicted ¹H NMR Data:

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration N-(CH₃)₃ 3.2 - 3.4 Singlet 9H | N-CH₂-I | 5.0 - 5.3 | Singlet | 2H |

-

Rationale and Field Insights:

-

The nine protons of the three equivalent methyl groups attached to the positively charged nitrogen are expected to be deshielded and appear as a single sharp peak. The chemical shift is predicted to be in the range of 3.2-3.4 ppm, similar to what is observed for the methyl protons in tetramethylammonium iodide[3].

-

The two protons of the methylene group (CH₂) are adjacent to both the quaternary nitrogen and an iodine atom. Both are electron-withdrawing, leading to significant deshielding. Therefore, a singlet is anticipated at a downfield chemical shift, likely in the range of 5.0-5.3 ppm. This prediction is supported by data for similar structures where protons alpha to both a quaternary ammonium group and a halogen are highly deshielded.

-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Two signals are expected.

-

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (δ, ppm) N-(C H₃)₃ 50 - 55 | N-C H₂-I | 40 - 45 |

-

Rationale and Field Insights:

-

The carbon atoms of the trimethylammonium group are directly attached to the nitrogen, leading to a chemical shift in the range of 50-55 ppm. This is consistent with data for other quaternary ammonium salts.

-

The methylene carbon is attached to both a nitrogen and an iodine atom. While the nitrogen has a deshielding effect, the "heavy atom effect" of iodine can lead to a more upfield chemical shift than might be expected based solely on electronegativity. This is a known phenomenon in the ¹³C NMR of iodoalkanes[4]. Therefore, a chemical shift in the range of 40-45 ppm is predicted.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying functional groups within a molecule. A commercial supplier of this compound indicates that its identity can be confirmed by FTIR, suggesting a characteristic spectrum exists[2].

-

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type ~3000 C-H stretch (aliphatic) ~1480 C-H bend (asymmetric, CH₃) ~1400 C-H bend (scissoring, CH₂) ~970 C-N stretch | Below 600 | C-I stretch |

-

Rationale and Field Insights:

-

The C-H stretching vibrations of the methyl and methylene groups are expected to appear around 3000 cm⁻¹.

-

Characteristic C-H bending (deformation) vibrations for the methyl and methylene groups will be present in the 1400-1480 cm⁻¹ region.

-

The C-N stretching vibration in quaternary ammonium salts typically appears in the 900-1000 cm⁻¹ range.

-

The C-I stretching vibration is expected at a low wavenumber, typically below 600 cm⁻¹, due to the large mass of the iodine atom[5].

-

Mass Spectrometry (MS)

Mass spectrometry of quaternary ammonium salts is most effectively performed using soft ionization techniques such as Electrospray Ionization (ESI).

-

Predicted Mass Spectrum (ESI+):

m/z Ion | 200.0 | [M-I]⁺ or [C₄H₁₁IN]⁺ |

-

Rationale and Field Insights:

-

In positive ion ESI-MS, the intact quaternary ammonium cation is expected to be the most prominent peak. The molecular formula of the cation is [C₄H₁₁IN]⁺, which has a calculated monoisotopic mass of 199.99 Da. Therefore, a strong signal at m/z 200.0 is predicted.

-

Fragmentation of the cation is possible, although it is generally stable. Potential fragmentation pathways could involve the loss of methyl iodide (CH₃I) or other neutral fragments, but the parent cation is expected to be the base peak. The iodide counter-ion will not be observed in positive ion mode.

-

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following experimental workflows are recommended.

Synthesis of this compound

A plausible synthetic route to this compound is the quaternization of trimethylamine with diiodomethane.

-

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimethylamine in a suitable aprotic solvent such as acetonitrile or THF.

-

Slowly add an equimolar amount of diiodomethane to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.

-

The product, being a salt, is likely to precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid product with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

-

-

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization Workflow

-

Diagram of Characterization Workflow:

Caption: Workflow for the spectroscopic characterization of this compound.

-

Detailed Methodologies:

-

NMR Spectroscopy:

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

-

-

IR Spectroscopy:

-

Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and compare them with the predicted values.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the solution directly into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Identify the m/z of the parent cation.

-

-

Conclusion

References

-

PubChem. (Iodomethyl)trimethylammonium iodide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (Infrared spectra: a) Methylammonium Iodide powder and MAPbI thin-film...). Retrieved from [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr. Retrieved from [Link]

-

Supporting Information for Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites. (n.d.). Retrieved from [Link]

-

ResearchGate. (1 H NMR spectrum of methyl iodide, N,N-dimethyldecylamine,...). Retrieved from [Link]

-

MooreAnalytical. (2020, May 20). Iodomethane Synthesis with Aluminum Part 1 [Video]. YouTube. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (Iodomethyl)trimethylammonium iodide, 98+%. Retrieved from [Link]

-

SciSpace. (Vibrational spectra of methylammonium iodide and formamidinium iodide in a wide temperature range). Retrieved from [Link]

-

Human Metabolome Database. Trimethylamine N-oxide. Retrieved from [Link]

-

RJPBCS. (IR Spectroscopic Study of Substances Containing Iodine Adduct.). Retrieved from [Link]

-

ResearchGate. (Vibrational spectra of methylammonium iodide and formamidinium iodide in a wide temperature range). Retrieved from [Link]

-

PubChem. Iodomethane-13C. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram. Retrieved from [Link]

-

MDPI. (Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability). Retrieved from [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry:13C NMR spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

Sources

- 1. (Iodomethyl)trimethylammonium iodide | C4H11I2N | CID 38328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A18424.14 [thermofisher.com]

- 3. Tetramethylammonium iodide(75-58-1) 13C NMR spectrum [chemicalbook.com]

- 4. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rjpbcs.com [rjpbcs.com]

understanding the reactivity of quaternary ammonium iodides

An In-Depth Technical Guide to the Reactivity of Quaternary Ammonium Iodides

Abstract

Quaternary ammonium iodides (QAIs) represent a cornerstone class of compounds, pivotal in both synthetic organic chemistry and the broader life sciences. Characterized by a positively charged nitrogen atom covalently bonded to four organic substituents and an iodide counter-ion, their reactivity is a nuanced interplay of steric, electronic, and counter-ion effects. This guide provides an in-depth exploration of the core principles governing the synthesis, stability, and chemical transformations of QAIs. We will dissect key reaction pathways, including the canonical Hofmann elimination and nucleophilic dealkylation, and examine their indispensable role as phase-transfer catalysts. The causality behind experimental choices and mechanistic pathways is emphasized throughout, offering researchers and drug development professionals a robust framework for understanding and manipulating these versatile molecules.

The Molecular Architecture: Structure and Synthesis

The defining feature of a quaternary ammonium salt is the permanent positive charge on the nitrogen atom, making it a cationic species.[1] This inherent charge dictates much of its physical and chemical behavior, including its high water solubility and low volatility.[2] The identity of the four alkyl or aryl groups (R¹, R², R³, R⁴) and the associated anion (in this case, iodide, I⁻) determines the specific reactivity profile of the molecule.

Primary Synthesis: The Menshutkin Reaction (Exhaustive Alkylation)

The most direct and common route to quaternary ammonium iodides is the alkylation of a tertiary amine with an alkyl iodide.[3] This Sₙ2 reaction, known as the Menshutkin reaction, leverages the nucleophilicity of the lone pair on the tertiary amine nitrogen.

R₃N + R'–I → [R₃NR']⁺I⁻

The choice of alkylating agent is critical. Methyl iodide is frequently employed for exhaustive methylation to convert primary or secondary amines into quaternary ammonium iodides.[4][5] This is because methyl iodide lacks β-hydrogens, which preempts the possibility of competing elimination reactions that can occur with larger alkyl halides.[4][6] The reactivity of the alkyl halide follows the established Sₙ2 trend, with iodides being the most reactive (RI > RBr > RCl), making them ideal for efficient quaternization.[7]

Experimental Protocol: Synthesis of Tetraethylammonium Iodide

-

Reagents: Triethylamine (1.0 eq), Ethyl Iodide (1.2 eq), Diethyl Ether (as solvent).

-

Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). b. Add ethyl iodide dropwise to the stirred solution at room temperature. The reaction is often exothermic. c. A white precipitate of the quaternary ammonium iodide will begin to form. d. After the addition is complete, continue stirring the mixture at room temperature overnight to ensure the reaction goes to completion.[8] e. Collect the solid product by vacuum filtration. f. Wash the precipitate several times with cold diethyl ether to remove any unreacted starting materials.[8] g. Dry the resulting white solid under vacuum to yield pure tetraethylammonium iodide.

Anion Exchange: The Finkelstein Reaction

In cases where a quaternary ammonium salt with a different counter-ion (e.g., chloride or bromide) is more readily available, it can be converted to the corresponding iodide via an anion exchange process known as the Finkelstein reaction.[9] This equilibrium-driven Sₙ2 reaction is propelled to completion by leveraging solubility differences.[9][10]

[R₄N]⁺Cl⁻ + NaI (in acetone) → [R₄N]⁺I⁻ + NaCl (precipitate)

Sodium iodide is soluble in acetone, whereas sodium chloride and sodium bromide are not.[9] This causes the less soluble sodium halide to precipitate out of the solution, effectively driving the reaction forward according to Le Châtelier's principle.

Core Reactivity: Stability and Decomposition Pathways

Quaternary ammonium cations are notably stable and generally unreactive toward acids, oxidants, and most electrophiles.[3] Their stability extends to strong nucleophiles under many conditions, as evidenced by the thermal stability of hydroxide salts like tetramethylammonium hydroxide.[3] However, this resilience is not absolute. Under specific conditions, particularly elevated temperatures or in the presence of strong bases, the C-N bonds become susceptible to cleavage.

Thermal Decomposition of Quaternary Ammonium Iodides

When a quaternary ammonium iodide is heated, two primary decomposition pathways can occur, often in competition.[11]

-

Nucleophilic Dealkylation (Sₙ2 Substitution): The iodide ion, while a weak base, is an excellent nucleophile. It can attack one of the α-carbons of the alkyl groups attached to the nitrogen, displacing a neutral tertiary amine. This reaction is the microscopic reverse of the Menshutkin synthesis. The least sterically hindered alkyl group (e.g., methyl) is typically the most susceptible to this attack.[3][11] [R₃N-CH₃]⁺I⁻ → R₃N + CH₃I

-

Elimination: If one of the alkyl groups possesses a β-hydrogen, an elimination reaction can occur to form an alkene and a tertiary amine hydroiodide. However, this pathway is less favored with the weakly basic iodide ion compared to a strongly basic counter-ion like hydroxide.

Signature Transformations: The Hofmann Elimination

The most celebrated reaction of quaternary ammonium salts is the Hofmann elimination, a base-induced E2 reaction that produces an alkene and a tertiary amine.[4][5] A key feature of this reaction is its distinct regioselectivity, which follows Hofmann's Rule .

The Hofmann Elimination Mechanism

The process begins with the quaternary ammonium iodide and requires two critical steps.[12]

Step 1: Anion Exchange to Hydroxide. The iodide ion is a poor base and unsuitable for promoting an E2 reaction. Therefore, it must be exchanged for a strong base, typically hydroxide (OH⁻). This is classically achieved by treating the QAI with silver oxide (Ag₂O) in water.[12] The silver iodide precipitates, leaving the quaternary ammonium hydroxide in solution.

2 [R₄N]⁺I⁻ + Ag₂O + H₂O → 2 [R₄N]⁺OH⁻ + 2 AgI (precipitate)

Step 2: Thermal Elimination. The resulting quaternary ammonium hydroxide solution is then heated, typically between 100-200 °C, to initiate the E2 elimination.[4][5] The hydroxide ion acts as the base, abstracting a proton from a β-carbon, which leads to the formation of a carbon-carbon double bond and the departure of the neutral tertiary amine leaving group.

Causality of Hofmann's Rule: A Steric Argument

Unlike many other elimination reactions that follow Zaitsev's rule to produce the most substituted (and most stable) alkene, the Hofmann elimination preferentially forms the least substituted alkene .[6][12] This regioselectivity is a direct consequence of steric hindrance.

The leaving group, a bulky trialkylamine (-NR₃), sterically encumbers the transition state. This bulkiness makes it difficult for the hydroxide base to access the more sterically hindered protons on the interior carbons. Instead, the base preferentially abstracts the more accessible and less sterically hindered proton from the terminal (or least substituted) β-carbon.[12]

reactant [label=<

OH-

H H | | H₃C—C—C—CH₃ | HN(CH₃)₃+

];

path_a [label="Path A\n(Favored)\nLess Hindered", shape=none, fontcolor="#34A853"]; path_b [label="Path B\n(Disfavored)\nMore Hindered", shape=none, fontcolor="#EA4335"];

product_a [label="Hofmann Product\n(But-1-ene)", shape=box, style="rounded,filled", fillcolor="#D6EAD6", fontcolor="#202124"]; product_b [label="Zaitsev Product\n(But-2-ene)", shape=box, style="rounded,filled", fillcolor="#FAD2CF", fontcolor="#202124"];

reactant -> path_a [color="#34A853", style=dashed, arrowhead=open, label=" Attacks terminal β-H"]; path_a -> product_a [color="#34A853"];

reactant -> path_b [color="#EA4335", style=dashed, arrowhead=open, label=" Attacks internal β-H"]; path_b -> product_b [color="#EA4335"]; }

Utility in Catalysis: Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts, including iodides, are exceptionally effective as phase-transfer catalysts.[13][14] PTC is a powerful technique that enables reactions between reagents located in separate, immiscible phases (typically aqueous and organic).[15][16]

The lipophilic alkyl groups of the quaternary ammonium cation render it soluble in the organic phase. The positively charged nitrogen can then pair with an anion (e.g., hydroxide, cyanide) from the aqueous phase. This newly formed ion pair, [R₄N]⁺Nu⁻, is sufficiently nonpolar to migrate across the phase boundary into the organic solvent, where the now "naked" and highly reactive nucleophile can react with the organic substrate.[13] After the reaction, the catalyst returns to the aqueous phase to begin the cycle again.

// Connections NaX -> QX_org [label="1. Anion Exchange\nat Interface"]; RY -> RX_prod [label="2. Sₙ2 Reaction"]; QX_org -> RY [style=invis]; RX_prod -> QY_org [style=invis]; QY_org -> QY_aq [label="3. Catalyst Returns"];

// Cycle description {rank=same; NaX; RY;} {rank=same; QX_org;} {rank=same; RX_prod;} {rank=same; QY_org; QY_aq;}

// Legend legend [shape=plaintext, label="Q⁺ = [R₄N]⁺\nX⁻ = Nucleophile (e.g., CN⁻)\nY⁻ = Leaving Group (e.g., Cl⁻)"]; }

Applications in Drug Development and Life Sciences

The unique properties of quaternary ammonium compounds have secured their place in pharmaceutical and materials science.

-

Antimicrobial Agents: Quaternary ammonium salts are widely used as disinfectants, antiseptics, and preservatives.[2][8][17] Their cationic, amphiphilic nature allows them to disrupt the integrity of bacterial cytoplasmic membranes, leading to cell lysis.[18][19]

-

Bioactive Molecules: Many pharmaceuticals incorporate the quaternary ammonium motif. Their permanent positive charge can be crucial for binding to biological targets like enzyme active sites or neurotransmitter receptors.[1] Examples include muscle relaxants and anticholinergic agents.

-

Synthetic Intermediates: As demonstrated, QAIs are vital intermediates in organic synthesis, particularly for the regioselective formation of alkenes via the Hofmann elimination.[6] They also serve as precursors in the synthesis of various dyes and other complex organic molecules.[20]

Summary of Reactivity

| Reaction Type | Reagents & Conditions | Key Outcome | Mechanistic Insight |

| Menshutkin Reaction | Tertiary Amine + Alkyl Iodide | Forms Quaternary Ammonium Iodide | Sₙ2 nucleophilic attack by the amine on the alkyl iodide.[7] |

| Hofmann Elimination | 1. Ag₂O, H₂O2. Heat (100-200 °C) | Forms the least substituted alkene (Hofmann product). | E2 elimination driven by the strong base (OH⁻). Regioselectivity is controlled by the steric bulk of the -NR₃ leaving group.[12] |

| Nucleophilic Dealkylation | Heat | Tertiary Amine + Alkyl Iodide | Sₙ2 attack by the iodide nucleophile on an α-carbon of the cation, displacing the tertiary amine.[3][11] |

| Phase-Transfer Catalysis | Immiscible Solvents (aq/org) | Facilitates reaction between phases. | The lipophilic cation transports an aqueous anion into the organic phase to enable reaction.[13][14] |

Conclusion

The reactivity of quaternary ammonium iodides is rich and multifaceted. While the quaternary ammonium cation is inherently stable, the molecule as a whole serves as a versatile substrate and catalyst. Its transformations are governed by a predictable set of principles rooted in reaction kinetics and steric effects. A thorough understanding of the Hofmann elimination provides a powerful tool for controlling regioselectivity in alkene synthesis, while the nucleophilic character of the iodide counter-ion offers a distinct pathway for dealkylation. Furthermore, their application as phase-transfer catalysts continues to provide elegant solutions to challenges in biphasic reaction systems. For researchers in organic synthesis and drug development, mastering the chemistry of quaternary ammonium iodides is essential for the rational design and efficient execution of complex molecular syntheses.

References

-

Chemistry LibreTexts. (2015). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. [Link]

-

Chemistry LibreTexts. (2014). 10.9: Quaternary Ammonium Hydroxides Undergo Elimination Reactions. [Link]

-

Ponte-Sucre, A., et al. (2017). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules. [Link]

-

NCERT. (n.d.). Amines. [Link]

-

Lehigh Preserve. (n.d.). The Decomposition of Quaternary Ammonium Salts and the Syntheses of Some Cyclic Ketones. [Link]

-

Kim, H., et al. (2022). Triiodide-in-Iodine Networks Stabilized by Quaternary Ammonium Cations as Accelerants for Electrode Kinetics of Iodide Oxidation in Aqueous Media. ResearchGate. [Link]

-

jOeCHEM. (2021). Hofmann Eliminations (E2) with Quaternary Amines. YouTube. [Link]

-

Hrubec, T. C., et al. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology. [Link]

-

Wikipedia. (n.d.). Quaternary ammonium cation. [Link]

-

University of Calgary. (n.d.). Ch22: Hofmann elimination. [Link]

- Google Patents. (n.d.). US3767776A - Process for the recovery of iodine.

-

Al-Karablieh, N., et al. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. [Link]

-

Rzepa, H. (2011). The mystery of the Finkelstein reaction. Henry Rzepa's Blog. [Link]

-

OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

-

Journal of the American Chemical Society. (n.d.). Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction. [Link]

-

Journal of the American Chemical Society. (n.d.). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. [Link]

-

RSC Publishing. (n.d.). Quaternary Ammonium Salts. Part III? The Formation and Decornposition of p-Aroylphenylethyldimethylamnaonium Salts. [Link]

-

TSI Journals. (n.d.). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. [Link]

-

Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. [Link]

-

BYJU'S. (n.d.). Hofmann Elimination. [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

-

Wikipedia. (n.d.). Hofmann elimination. [Link]

-

Journal of Medicinal and Pharmaceutical Chemistry Research. (2025). Development of a new antimicrobial drug based on quaternary ammonium compounds. [Link]

-

National Institutes of Health. (n.d.). Microwave Synthesis of Quaternary Ammonium Salts. [Link]

-

PubMed Central. (2014). Quaternary Ammonium Biocides: Efficacy in Application. [Link]

-

Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

- Google Patents. (n.d.).

-

Organic Chemistry Tutor. (n.d.). Hofmann Elimination. [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. [Link]

-

MDPI. (n.d.). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. [Link]

-

MDPI. (n.d.). Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. [Link]

-

DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]

-

SATHEE. (n.d.). Finkelstein Reaction. [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 10. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 11. preserve.lehigh.edu [preserve.lehigh.edu]

- 12. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 13. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 19. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microwave Synthesis of Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Iodomethyltrimethylammonium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodomethyltrimethylammonium iodide, a quaternary ammonium salt, presents unique solubility characteristics that are critical for its application in organic synthesis and pharmaceutical development. This guide provides an in-depth exploration of its solubility in organic solvents, blending theoretical principles with practical experimental guidance. While specific quantitative solubility data for this compound is not widely published, this document outlines the expected solubility trends based on the behavior of analogous structures and provides detailed protocols for researchers to determine these values empirically.

Introduction to this compound

This compound, with the chemical formula C₄H₁₁I₂N, is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three methyl groups and an iodomethyl group, with an iodide counter-ion.[1][2] This ionic structure is the primary determinant of its physical and chemical properties, including its solubility profile. As a quaternary ammonium salt, it is generally anticipated to exhibit higher solubility in polar solvents.[3][4]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Theoretical Framework for Solubility in Organic Solvents